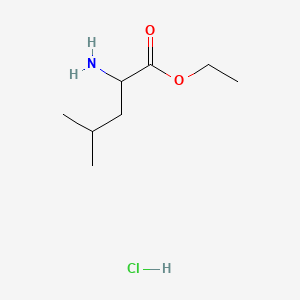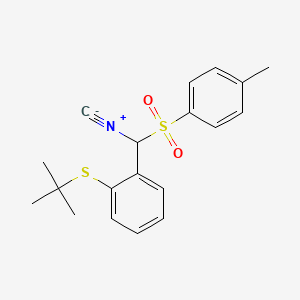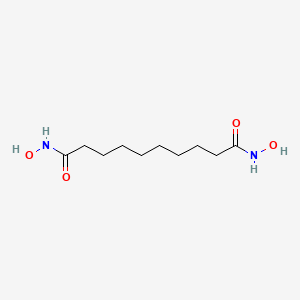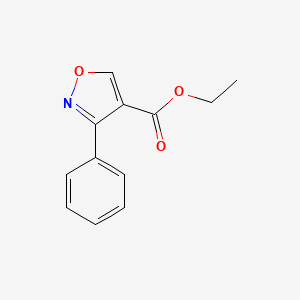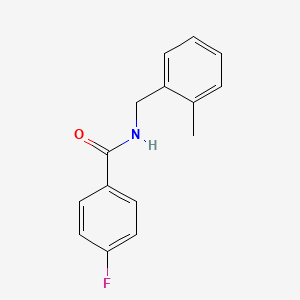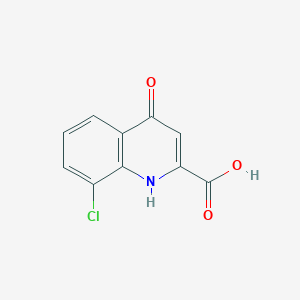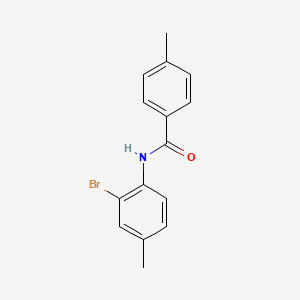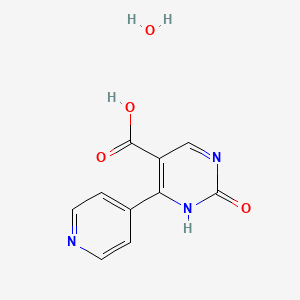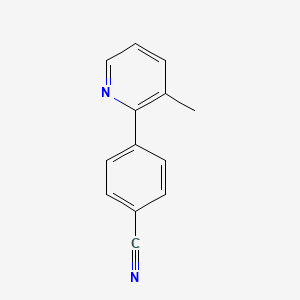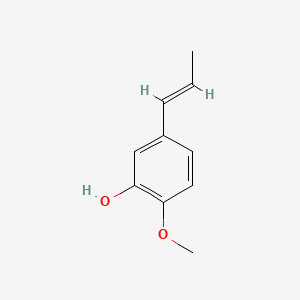
Isochavibetol
説明
Isochavibetol is a member of the class of compounds known as methoxyphenols . Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety . It has a molecular formula of C10H12O2 .
Synthesis Analysis
Based on considerations of biogenesis, asarone is synthesized from isochavibetol by para nuclear oxidation with alkaline persulphate and subsequent methylation . Isochavibetol needed for this purpose is conveniently prepared by the condensation isovanillin with propionic anhydride and sodium propionate .
Molecular Structure Analysis
The molecular formula of Isochavibetol is C10H12O2 . It has an average mass of 164.201 Da and a mono-isotopic mass of 164.083725 Da .
Physical And Chemical Properties Analysis
Isochavibetol is slightly soluble in water and is a very weakly acidic compound based on its pKa . It has a molecular formula of C10H12O2, an average mass of 164.201 Da, and a mono-isotopic mass of 164.083725 Da .
科学的研究の応用
Chemical Synthesis and Biogenesis
Isochavibetol has been explored in the context of chemical synthesis and biogenesis. Research from 1950 describes the synthesis of asarone from isochavibetol through para nuclear oxidation with alkaline persulphate and subsequent methylation. This process illustrates the compound's utility in chemical transformations and synthesis routes (Seshadri & Thiruvengadam, 1950).
Diabetes Research
Isochavibetol is also relevant in diabetes research. Studies have investigated the effects of isoflavones, which may include compounds like isochavibetol, on diabetes. For instance, research has shown that isoflavones can improve bone formation in diabetic rats, potentially contributing to the development of therapeutic strategies for diabetes-related complications (Carbonel et al., 2020).
Molecular Biology and Biosciences
The compound's role extends to basic biological and biomedical research. Isochavibetol can be relevant in studies involving human biospecimens, particularly in diabetes research, supporting the development of experimental methods for scientific analysis, such as in isolating human pancreatic islet cells (Bell & Leinweber, 2015).
Pharmacological Studies
Pharmacological studies have explored the renoprotective effects of compounds like isorhamnetin, which are structurally similar to isochavibetol, in the context of diabetic nephropathy. These studies delve into the molecular pathways, such as the NF-κB signaling pathway, influenced by such compounds (Qiu et al., 2016).
Cardiovascular Research
In cardiovascular research, compounds structurally related to isochavibetol have been investigated for their potential cardioprotective effects in diabetes. This includes studies on the impairment of certain signaling pathways in diabetic hearts and how isoflavone derivatives might influence these pathways (Wang et al., 2016).
特性
IUPAC Name |
2-methoxy-5-[(E)-prop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3-7,11H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJZSWVADJCBNI-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isochavibetol | |
CAS RN |
501-20-2 | |
| Record name | Isochavibetol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methoxy-5-(1-propenyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCHAVIBETOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ECE44D0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



